molecular formula C21H28N6O3S B14968996 N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

Cat. No.: B14968996
M. Wt: 444.6 g/mol
InChI Key: GJOYJMXMEBVIOW-UHFFFAOYSA-N
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Description

N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and piperazine rings.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amides, and substituted piperazines.

Mechanism of Action

The mechanism of action of N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C21H28N6O3S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H28N6O3S/c1-16-15-20(25-9-3-4-10-25)24-21(22-16)26-11-13-27(14-12-26)31(29,30)19-7-5-18(6-8-19)23-17(2)28/h5-8,15H,3-4,9-14H2,1-2H3,(H,23,28)

InChI Key

GJOYJMXMEBVIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCC4

Origin of Product

United States

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